N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound “N-(4-(2-((4-butylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiazole ring, and a butylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, a five-membered ring containing nitrogen and sulfur, is a key feature of this molecule. Thiazoles are known to readily bind with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the thiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents, while the nonpolar butylphenyl group could increase its solubility in nonpolar solvents .Scientific Research Applications
Molecular Structure and Intermolecular Interactions
Research into compounds with similar structural motifs focuses on understanding their molecular structure and the influence of intermolecular interactions on molecular geometry. For example, studies on related benzamide derivatives have shown that crystal packing and dimerization can affect dihedral angles and the rotational conformation of aromatic rings, which is critical for designing compounds with desired physical and chemical properties (Karabulut et al., 2014).
Synthetic Pathways and Characterization
Identification and synthesis of impurities in drug batches, such as Repaglinide, highlight the importance of understanding and controlling synthetic pathways in pharmaceutical chemistry. The chemical structures of novel impurities were presumed and characterized through comprehensive spectral analysis, contributing to the field of drug purity and safety (Kancherla et al., 2018).
Novel Polymer Synthesis
The synthesis of novel aromatic polyimides from diamines and various dianhydrides demonstrates the utility of similar compounds in creating materials with specific thermal and mechanical properties. These polymers exhibit solubility in common organic solvents and have significant degradation temperatures, making them suitable for high-performance applications (Butt et al., 2005).
Antimicrobial and Antitumor Applications
Compounds structurally related to the query have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, derivatives incorporating the thiazole ring have shown promising in vitro antibacterial activity against various pathogens, indicating potential therapeutic applications (Desai et al., 2013). Similarly, benzothiazole derivatives have been explored for their anticonvulsant and antitumor activities, further underscoring the versatility of these compounds in medicinal chemistry (Senthilraja & Alagarsamy, 2012).
Mechanism of Action
The mechanism of action of this compound would depend on its biological target. Compounds containing a thiazole ring are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The exact mechanism of action would need to be determined through further study.
Properties
IUPAC Name |
N-[4-[2-(4-butylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-4-5-6-16-7-10-18(11-8-16)25-22(28)14-19-15-32-24(26-19)27-23(29)17-9-12-20(30-2)21(13-17)31-3/h7-13,15H,4-6,14H2,1-3H3,(H,25,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKQBHGVTQTSTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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